Optical Rotation Comparison: (2R,3S) vs. (2S,3R) and (2R,3R) Isomers
The specific optical rotation of (2R,3S)-2,3-dihydroxybutyric acid sodium salt hydrate is +27±3° (c = 0.5 in 0.1 M NaOH), distinctly different from its enantiomer (2S,3R) which exhibits -27±3° under identical conditions, and from the diastereomer (2R,3R) which shows -10±2° . This quantitative difference provides a definitive method for confirming stereochemical identity and purity.
| Evidence Dimension | Specific optical rotation ([α]/D) |
|---|---|
| Target Compound Data | +27±3° (c = 0.5 in 0.1 M NaOH) |
| Comparator Or Baseline | (2S,3R): -27±3°; (2R,3R): -10±2° (same conditions) |
| Quantified Difference | 54° difference between enantiomers; 37° difference from (2R,3R) diastereomer |
| Conditions | c = 0.5 in 0.1 M NaOH, sodium salt hydrate form |
Why This Matters
Optical rotation is a primary quality control metric for confirming the stereochemical identity of the purchased compound, ensuring that the correct isomer is used in stereospecific syntheses.
